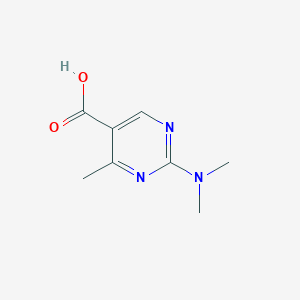
2-(二甲氨基)-4-甲基嘧啶-5-羧酸
描述
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .科学研究应用
Application in Stimuli-Responsive Polymersomes
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymers are used to create polymersomes, which are vesicles with a polymeric double layer .
Methods of Application
The copolymers are characterized using GPC, 1H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes is analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures is analyzed by DLS .
Results or Outcomes
These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
Application in Heavy Metal Adsorption
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 . This polymer exhibits pH-responsive behavior and thermoresponsive behavior, making it suitable for heavy metal adsorption .
Methods of Application
The polymer is synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating 2-(dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
Results or Outcomes
The polymer can adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
Application in Controlled Pesticide Release
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of stimuli-responsive poly (2-dimethylamino-ethylmethacrylate)-grafted chitosan microcapsules for controlled pyraclostrobin release .
Methods of Application
The copolymer is prepared through free radical graft copolymerization with 2-(dimethylamino)ethyl 2-methacrylate (DMAEMA) as the vinyl monomer . An emulsion chemical cross-linking method is used to fabricate pyraclostrobin microcapsules in situ entrapping the pesticide .
Results or Outcomes
The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release . Microencapsulation can address the inherent limitation of pyraclostrobin that is photounstable and highly toxic on aquatic organisms .
Application in Water Treatment
Summary of the Application
The compound is used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Results or Outcomes
The polymer could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
Application in Information Storage
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of responsive dendrimers, which have potential applications in many fields, including smart components for information storage .
Methods of Application
The dendrimers are synthesized through free radical graft copolymerization with 2-(dimethylamino)ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
Results or Outcomes
The dendrimers show rapid and prominent responses to environmental stimuli and hydrophilicity, which are crucial objectives for versatility on account of remarkable and lasting feedback after collecting incoming signals .
Application in Wastewater Treatment
Specific Scientific Field
安全和危害
未来方向
属性
IUPAC Name |
2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(7(12)13)4-9-8(10-5)11(2)3/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJRVRVZCLDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356603 | |
| Record name | 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |
CAS RN |
180283-68-5 | |
| Record name | 2-(Dimethylamino)-4-methyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180283-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



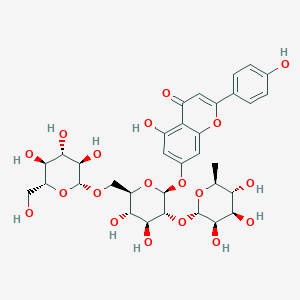
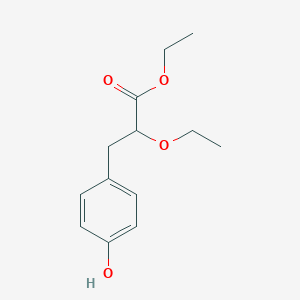

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

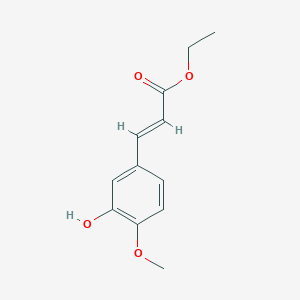

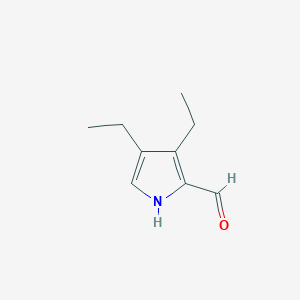


![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

